molecular formula C19H12Cl3N3 B11437100 6-chloro-N,2-bis(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine

6-chloro-N,2-bis(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11437100
M. Wt: 388.7 g/mol
InChI Key: PVDCCZQHXYYZQN-UHFFFAOYSA-N
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Description

6-chloro-N,2-bis(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of chlorine atoms and phenyl groups further enhances its chemical properties, making it a valuable scaffold in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,2-bis(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and oxidative coupling. . This reaction is often carried out under mild conditions, making it an efficient and eco-friendly approach.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions using automated reactors. The use of green chemistry principles, such as solvent-free conditions and metal-free catalysis, is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,2-bis(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

6-chloro-N,2-bis(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-N,2-bis(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that regulate cellular processes, including signal transduction and gene expression . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N,2-bis(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C19H12Cl3N3

Molecular Weight

388.7 g/mol

IUPAC Name

6-chloro-N,2-bis(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H12Cl3N3/c20-13-3-1-12(2-4-13)18-19(23-16-8-5-14(21)6-9-16)25-11-15(22)7-10-17(25)24-18/h1-11,23H

InChI Key

PVDCCZQHXYYZQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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